

Application Note: Determination of PSMA-617 Cell Binding Affinity

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Compound of Interest		
Compound Name:	Psma617-tcmc tfa	
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Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker and therapeutic target for prostate cancer. PSMA-617 is a high-affinity ligand that binds to PSMA and can be labeled with radionuclides for both imaging and therapy of prostate cancer.[1] Accurate determination of the binding affinity of PSMA-617 to PSMA-expressing cells is crucial for the preclinical evaluation of its therapeutic potential and for quality control in drug development. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the half-maximal inhibitory concentration (IC50) of PSMA-617.

Principle

This protocol describes a competitive binding assay where unlabeled PSMA-617 competes with a constant concentration of radiolabeled PSMA-617 (e.g., [¹77Lu]Lu-PSMA-617) for binding to PSMA expressed on the surface of cultured cells. The amount of radioligand bound to the cells is measured at various concentrations of unlabeled PSMA-617. The IC50 value, which is the concentration of unlabeled PSMA-617 that displaces 50% of the specifically bound radioligand, is then determined by non-linear regression analysis. This value is a measure of the binding affinity of PSMA-617.

Quantitative Data Summary

The binding affinity of PSMA-617 has been determined in various PSMA-expressing prostate cancer cell lines. The following table summarizes representative IC50 and Kd values reported



in the literature.

Cell Line	Ligand	Parameter	Value (nM)	Reference
LNCaP	PSMA-617	IC50	~5 - 6.9 ± 2.2	[2]
C4-2	PSMA-617	IC50	4.9 ± 0.9	[2]
PC-3 PIP	PSMA-617	IC50	~71 ± 8	[2]
LNCaP	[¹⁷⁷ Lu]Lu-PSMA- 617	Kd	4.358 ± 0.664	[3]
LNCaP	PSMA-617	Ki	2.34 ± 2.94	[4]
PC-3 PIP	^{nat} Lu-PSMA-617	IC50	61	[5]

Note: IC50 values can vary depending on the experimental conditions, including the concentration of the radioligand used. The Ki (inhibition constant) is calculated from the IC50 and the Kd (dissociation constant) of the radioligand.[6]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from methodologies described for PSMA-617 binding assays.[2][7]

Materials and Reagents

- PSMA-expressing cells (e.g., LNCaP, PC-3 PIP)[2][7]
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[6]
- Unlabeled PSMA-617
- Radiolabeled PSMA-617 (e.g., [177Lu]Lu-PSMA-617)



- 2-mercaptoethanol (to prevent oxidation of the radioligand, optional)
- Bovine Serum Albumin (BSA)
- Multi-well plates (e.g., 24-well or 96-well)[6][8]
- Gamma counter or scintillation counter
- Cell scraper or trypsin-EDTA
- Microcentrifuge

Procedure

- Cell Culture:
 - Culture PSMA-expressing cells (e.g., LNCaP) in appropriate cell culture medium until they reach near confluence.
 - Seed the cells into 24-well or 96-well plates at a density of approximately 1 x 10⁵ cells per well and allow them to adhere overnight.[8]
- Preparation of Reagents:
 - \circ Prepare a stock solution of unlabeled PSMA-617 in a suitable solvent (e.g., DMSO) and then serially dilute it in binding buffer to obtain a range of concentrations (e.g., 10^{-12} to 10^{-6} M).
 - Prepare a working solution of radiolabeled PSMA-617 in binding buffer at a concentration at or below its Kd value (if known, typically 1-5 nM).[9]
- Binding Assay:
 - Wash the cells twice with ice-cold PBS.[6]
 - Add 200 μL of binding buffer to each well.
 - \circ For total binding, add 25 µL of binding buffer.



- $\circ~$ For non-specific binding, add 25 μL of a high concentration of unlabeled PSMA-617 (e.g., 10 $\mu M).$
- \circ For the competition curve, add 25 μL of the serially diluted unlabeled PSMA-617 to the respective wells.
- \circ Add 25 μ L of the radiolabeled PSMA-617 working solution to all wells. The final volume in each well should be 250 μ L.[6]
- Incubate the plates for 60-90 minutes at 37°C (or 4°C to minimize internalization) with gentle agitation.
- Termination and Washing:
 - Terminate the binding reaction by aspirating the incubation medium.
 - Wash the cells three times with ice-cold PBS to remove unbound radioligand.[6]
- · Cell Lysis and Counting:
 - Lyse the cells by adding a suitable lysis buffer (e.g., 1 M NaOH) to each well and incubating for a few minutes.
 - Transfer the cell lysates to counting tubes.
 - Measure the radioactivity in each tube using a gamma counter.

Data Analysis

- Calculate Specific Binding:
 - Specific Binding = Total Binding Non-specific Binding.
- Generate Competition Curve:
 - Plot the percentage of specific binding against the logarithm of the unlabeled PSMA-617 concentration.



- Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
- Calculate Ki (optional):
 - The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Experimental Workflow Diagram

Caption: Workflow for the competitive cell binding affinity assay of PSMA-617.

PSMA Internalization Pathway

Upon binding of PSMA-617 to the extracellular domain of PSMA, the ligand-receptor complex is internalized by the cell. This process is crucial for the therapeutic efficacy of radiolabeled PSMA-617, as it delivers the radioactive payload directly into the tumor cell.

Caption: Simplified diagram of PSMA-617 binding and internalization.

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